molecular formula C9H7F4NO2 B13910281 (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid

(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid

Cat. No.: B13910281
M. Wt: 237.15 g/mol
InChI Key: FODBVDHNHFAUHN-MRVPVSSYSA-N
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Description

(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of both amino and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which includes a trifluoromethyl group that can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the efficient production of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The trifluoromethyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid apart is its specific combination of functional groups, which can confer unique pharmacokinetic and pharmacodynamic properties. The presence of both the amino and trifluoromethyl groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F4NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m1/s1

InChI Key

FODBVDHNHFAUHN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)F

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)F

Origin of Product

United States

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